1-(Azidomethyl)-3-methylsulfonyl-5-(trifluoromethyl)benzene
Overview
Description
1-(Azidomethyl)-3-methylsulfonyl-5-(trifluoromethyl)benzene is a complex organic compound characterized by the presence of azido, methylsulfonyl, and trifluoromethyl functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azidomethyl)-3-methylsulfonyl-5-(trifluoromethyl)benzene typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Nitration: The benzene ring is nitrated to introduce a nitro group at the desired position.
Reduction: The nitro group is reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Azidation: The amine group is converted to an azide using sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Azidomethyl)-3-methylsulfonyl-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other substituted derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, DMF, elevated temperatures.
Reduction: Lithium aluminum hydride, anhydrous ether, room temperature.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products:
Amines: Formed from the reduction of the azido group.
Sulfones: Formed from the oxidation of the methylsulfonyl group.
Substituted Derivatives: Various substituted benzene derivatives depending on the nucleophile used in substitution reactions.
Scientific Research Applications
1-(Azidomethyl)-3-methylsulfonyl-5-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of complex molecules and materials.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Azidomethyl)-3-methylsulfonyl-5-(trifluoromethyl)benzene depends on its specific application. In bioorthogonal chemistry, the azido group can undergo click reactions with alkynes, forming stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for biological applications. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, which is beneficial in drug design.
Comparison with Similar Compounds
1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene: Similar structure but with an additional trifluoromethyl group, leading to different chemical properties and reactivity.
1-Azido-4-(trifluoromethyl)benzene: Lacks the methylsulfonyl group, resulting in different reactivity and applications.
3,5-Bis(trifluoromethyl)benzyl azide: Similar azido and trifluoromethyl groups but different substitution pattern on the benzene ring.
Uniqueness: 1-(Azidomethyl)-3-methylsulfonyl-5-(trifluoromethyl)benzene is unique due to the combination of azido, methylsulfonyl, and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications, offering advantages in terms of stability, reactivity, and functionalization potential.
Properties
IUPAC Name |
1-(azidomethyl)-3-methylsulfonyl-5-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3O2S/c1-18(16,17)8-3-6(5-14-15-13)2-7(4-8)9(10,11)12/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYPDWKBDTYUBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301171100 | |
Record name | Benzene, 1-(azidomethyl)-3-(methylsulfonyl)-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301171100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803611-55-3 | |
Record name | Benzene, 1-(azidomethyl)-3-(methylsulfonyl)-5-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803611-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-(azidomethyl)-3-(methylsulfonyl)-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301171100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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